1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole
CAS No.:
Cat. No.: VC13430760
Molecular Formula: C10H7BrFIN2
Molecular Weight: 380.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrFIN2 |
|---|---|
| Molecular Weight | 380.98 g/mol |
| IUPAC Name | 1-[(3-bromo-4-fluorophenyl)methyl]-4-iodopyrazole |
| Standard InChI | InChI=1S/C10H7BrFIN2/c11-9-3-7(1-2-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5H2 |
| Standard InChI Key | TZHKLARHZXFGBP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CN2C=C(C=N2)I)Br)F |
| Canonical SMILES | C1=CC(=C(C=C1CN2C=C(C=N2)I)Br)F |
Introduction
1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring attached to the pyrazole core, along with an iodo substituent on the pyrazole ring itself.
Synthesis and Preparation
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole likely involves multiple steps, including the formation of the pyrazole ring and the introduction of the bromo, fluoro, and iodo substituents. A common approach might involve the reaction of a suitably substituted phenylmethylamine with a pyrazole precursor, followed by halogenation reactions to introduce the iodo and other halogen substituents.
Safety and Handling
Handling of halogenated compounds like 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole requires caution due to their potential toxicity and reactivity. Protective measures such as gloves, goggles, and working in a well-ventilated area are recommended.
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